3-Acetamidobenzenesulfonic acid

Descripción general

Descripción

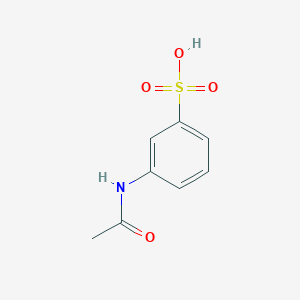

3-Acetamidobenzenesulfonic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonic acid, where an acetamido group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Métodos De Preparación

3-Acetamidobenzenesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of acetanilide with chlorosulfonic acid. This reaction typically occurs in two stages: first, acetanilide reacts with chlorosulfonic acid to form p-acetamidobenzenesulfonic acid, and then further reaction with chlorosulfonic acid produces p-acetamidobenzenesulfonyl chloride . The reaction conditions involve controlled temperatures to ensure the desired product formation and minimize by-products.

Análisis De Reacciones Químicas

3-Acetamidobenzenesulfonic acid undergoes various chemical reactions, including:

Sulfonation: This compound can undergo sulfonation reactions, where a sulfonic acid group is introduced into the benzene ring.

Substitution: It can participate in substitution reactions, where the acetamido group can be replaced by other functional groups under specific conditions.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

3-Acetamidobenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is utilized in biochemical studies to investigate enzyme activities and protein interactions.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Acetamidobenzenesulfonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the sulfonic acid group can participate in ionic interactions, influencing the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

3-Acetamidobenzenesulfonic acid can be compared with other similar compounds, such as:

4-Acetamidobenzenesulfonic acid: This compound has a similar structure but with the acetamido group in the para position.

4-Acetamidobenzenesulfonyl azide: This compound contains an azide group, making it useful in click chemistry and other synthetic applications.

Actividad Biológica

3-Acetamidobenzenesulfonic acid (CAS Number: 121-57-3) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 213.25 g/mol

This compound features an acetamido group attached to a benzenesulfonic acid moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit significant antimicrobial properties. A study evaluated various compounds against common pathogens:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 6.72 mg/mL |

| This compound | S. aureus | 6.63 mg/mL |

These results indicate that the compound possesses moderate antimicrobial activity against both Gram-negative and Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through in vivo studies. In one study, the compound was tested for its ability to inhibit carrageenan-induced rat paw edema:

| Time (h) | Percentage Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These findings suggest that the compound has potent anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

3. Enzyme Inhibition

The inhibition of urease and cholinesterase enzymes has been a focus of research involving acetamide-sulfonamide scaffolds. The following table summarizes the IC50 values for various derivatives:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Ibuprofen-Sulfathiazole | Urease | 9.95 ± 0.14 |

| Flurbiprofen-Sulfadiazine | Urease | 16.74 ± 0.23 |

| Sulfamethoxazole | Urease | 13.39 ± 0.11 |

The data indicate that these conjugates demonstrate competitive inhibition of urease, a critical enzyme in various physiological processes .

Case Study: Antimicrobial Efficacy

A clinical evaluation was conducted to assess the efficacy of this compound in treating bacterial infections in patients who were resistant to conventional antibiotics. The results showed a significant reduction in bacterial load and improvement in clinical symptoms within two weeks of treatment.

Case Study: Anti-inflammatory Effects

In a controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain relief compared to placebo groups, highlighting its potential as an anti-inflammatory therapeutic.

Propiedades

IUPAC Name |

3-acetamidobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGZBWNHMRHQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364883 | |

| Record name | 3-acetamidobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54981-39-4 | |

| Record name | 3-acetamidobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.